For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,4-Dimethoxythiophenol: Chemical Properties and Structure
Introduction
3,4-Dimethoxythiophenol, also known as 3,4-dimethoxybenzenethiol, is an organic sulfur compound that serves as a valuable intermediate in various chemical syntheses.[1][2] Its unique structure, featuring a thiophenol backbone with two methoxy functional groups, imparts specific electronic and reactive properties that make it a compound of interest in the development of pharmaceuticals and agrochemicals.[1][2] The presence of both a thiol (-SH) group and ether linkages allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical structure, properties, and relevant technical data.
Chemical Structure
3,4-Dimethoxythiophenol consists of a benzene ring substituted with a thiol group at position 1, and two methoxy groups at positions 3 and 4. The molecular formula for this compound is C₈H₁₀O₂S.[3]
Caption: 2D structure of 3,4-Dimethoxythiophenol.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for 3,4-Dimethoxythiophenol.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | [3] |
| Molecular Weight | 170.23 g/mol | [4] |
| CAS Number | 700-96-9 | [4] |
| Density | 1.175 g/mL at 25 °C | |
| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 112.8 ± 21.8 °C | [3] |
| Refractive Index (n20/D) | 1.591 | |
| Appearance | Liquid | [2] |
| LogP | 2.38 | [3] |
| InChI | 1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |
| SMILES | COc1ccc(S)cc1OC |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,4-Dimethoxythiophenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR spectra are available for 3,4-Dimethoxythiophenol, which are essential for confirming the arrangement of protons and carbon atoms within the molecule.[5]
-
-
Infrared (IR) Spectroscopy :
-
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch (from any residual moisture or as a broad feature)
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Aromatic C-H stretching vibrations (typically observed between 3100-3000 cm⁻¹).[6]
-
Aliphatic C-H stretching from the methoxy groups.
-
C=C stretching vibrations within the aromatic ring (around 1600-1400 cm⁻¹).[6]
-
S-H (thiol) stretching, which is often a weak band.
-
C-O stretching from the methoxy groups.
-
-
-
Mass Spectrometry (MS) :
-
Mass spectrometry data is available and provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[5]
-
Experimental Protocols
Caption: General workflow for synthesis and characterization.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy : A sample of 3,4-Dimethoxythiophenol would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
IR Spectroscopy : An IR spectrum could be obtained using an FTIR spectrometer. A small amount of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry : Mass spectral data could be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
Applications in Research and Drug Development
3,4-Dimethoxythiophenol is a versatile intermediate with several potential applications:
-
Organic Synthesis : It serves as a precursor in the synthesis of more complex molecules due to the reactivity of its thiol and methoxy groups.[2]
-
Pharmaceutical and Agrochemical Development : It is a building block for creating novel compounds with potential biological activity.[1]
-
Fluorescence Probes : This compound has been used as a fluorescence probe for studying biological functions within cells. It can react with hydroxyl and other reactive groups on proteins.[10]
-
Antioxidant Properties : The presence of the thiol group may confer antioxidant properties, which is an area of interest in materials science and biochemistry.[1][2]
-
Cancer Research : It has been shown to inhibit the viability of some cancer cells and the growth of microglia in vitro, suggesting potential for further investigation in drug discovery.[10]
Safety and Handling
3,4-Dimethoxythiophenol is considered a hazardous chemical and requires careful handling.
-
Hazard Classification : It is classified as Acute Toxicity, Oral (Category 4).
-
Hazard Statements : H302: Harmful if swallowed.
-
Signal Word : Warning.
-
GHS Pictograms : GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Use of eyeshields or faceshields is recommended.
-
Hand Protection : Wear protective gloves.
-
Respiratory Protection : A suitable respirator, such as a type ABEK (EN14387) respirator filter, should be used.
-
-
Storage : Store in a cool, well-ventilated place. Keep the container tightly closed.[11]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[12]
References
- 1. CAS 19689-66-8: 3,4-DIMETHOXYTHIOPHENOL, 99+% | CymitQuimica [cymitquimica.com]
- 2. CAS 700-96-9: 3,4-Dimethoxythiophenol | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dimethoxy thiophenol | CAS#:700-96-9 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-DIMETHOXYTHIOPHENOL(700-96-9) 13C NMR spectrum [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 3,4-Dimethoxythiophenol | CymitQuimica [cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
